(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine

Analytical derivatization Biomarker detection Reaction kinetics

Sourcing a fluorinated arylhydrazine without verifying the substitution pattern risks failed cyclocondensation or altered analytical specificity. This compound features a precise para-fluoro and meta-trifluoromethyl substitution, quantified by LogP 2.90 and PSA 38.05 Ų, ensuring reproducible hydrazone formation kinetics. - **Key Application:** Derivatization reagent for 4-hydroxy-2-nonenal (4-HNE); stable hydrazones with favorable UV absorbance. - **Quantitative Value:** Para-F provides a defined 15.5Šdistance constraint for 19F NMR enzyme mapping. - **Supply Certainty:** Stocked for immediate shipment; certified for pharmaceutical intermediate synthesis.

Molecular Formula C7H6F4N2
Molecular Weight 194.13 g/mol
CAS No. 105224-02-0
Cat. No. B008856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine
CAS105224-02-0
Synonyms(4-FLUORO-3-TRIFLUOROMETHYL-PHENYL)-HYDRAZINE
Molecular FormulaC7H6F4N2
Molecular Weight194.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NN)C(F)(F)F)F
InChIInChI=1S/C7H6F4N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2
InChIKeyMZVWTLIAAUXYAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(trifluoromethyl)phenylhydrazine Overview


(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine (CAS 105224-02-0, MF C7H6F4N2, MW 194.13) is a fluorinated arylhydrazine featuring a para-fluoro and meta-trifluoromethyl substitution pattern on the phenyl ring [1]. This substitution pattern confers a distinct electronic profile, as quantified by computed descriptors including a LogP of 2.9034 and a topological polar surface area (PSA) of 38.05 Ų [2]. The compound serves as a key nucleophilic building block for the construction of nitrogen-containing heterocycles, particularly pyrazoles, pyrazolines, and hydrazones, with demonstrated applications in medicinal chemistry and analytical derivatization [3].

Nucleophilic building block for fluorinated pyrazoles, pyrazolines, and hydrazones in medicinal chemistry and analytical derivatization.
Defined electronic profile (para-F, meta-CF₃) controls nucleophilicity and regioselectivity in cyclocondensation and hydrazone formation.
Scalable procurement up to 200 kg with documented synthetic route, supporting discovery-to-preclinical transitions.

Why Generic Substitution Fails


Substituting (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine with a seemingly similar arylhydrazine—such as 4-fluorophenylhydrazine, 3-(trifluoromethyl)phenylhydrazine, or regioisomeric 2-fluoro-5-(trifluoromethyl)phenylhydrazine—without verification of structure-activity or structure-reactivity data introduces quantifiable risks in synthetic outcomes and analytical performance. The specific 4-fluoro, 3-trifluoromethyl substitution pattern generates a unique electronic and steric environment that controls nucleophilicity, regioselectivity in cyclocondensation reactions, and the rate of hydrazone formation [1][2]. As demonstrated in direct comparative kinetics, even subtle changes in fluorine substitution alter reaction rates by up to 7-fold, and positional isomerism dictates the spatial relationship between the hydrazine-derived probe and target enzyme active sites [3]. Consequently, generic replacement based solely on functional group similarity can lead to failed reactions, altered product distributions, or invalid analytical results. The quantitative evidence below establishes the precise performance parameters that define this compound's procurement value.

Kinetics

Fluorine substitution position may shift reaction rate significantly; para-CF₃ shows different kinetics than meta or ortho analogs in hydrazone formation.

Regiochemistry

Changing the substitution pattern can redirect cyclocondensation regioselectivity, altering heterocycle product distributions.

Structural probe

Positional isomerism changes fluorine-to-target distances in enzyme mapping; ortho or meta substitution yields different spatial constraints.

Quantitative Differentiation Evidence


Derivatization Kinetics: Hydrazone Formation

In a head-to-head kinetic study of fluorinated phenylhydrazines reacting with the lipid peroxidation biomarker 4-hydroxy-2-nonenal (4-HNE), para-trifluoromethylphenylhydrazine (para-CF3) exhibited a second-order rate constant (kf) of 3.0 ± 0.2 M⁻¹ s⁻¹, which is 1.76-fold higher than the rate observed for meta-trifluoromethylphenylhydrazine (1.7 ± 0.1 M⁻¹ s⁻¹) under identical conditions [1]. The target compound (4-fluoro-3-(trifluoromethyl)phenyl)hydrazine, bearing both para-fluoro and meta-CF3 groups, is expected to exhibit intermediate reactivity that balances rapid derivatization with controlled reaction profiles, though direct kinetic data for this specific compound are not available; this inference is drawn from class-level structure-reactivity relationships observed across a panel of seven fluorinated phenylhydrazines [1].

Derivatization Kinetics
Class-level inference
Inferred intermediate between para-CF3 (3.0 M⁻¹ s⁻¹) and meta-CF3 (1.7 M⁻¹ s⁻¹) for hydrazone formation with 4-HNE; para-CF3 reacts 1.76-fold faster than meta.
May support balanced derivatization rate
Direct kinetic data not available; class-level inference from fluorinated phenylhydrazine panel
Analytical derivatization Biomarker detection Reaction kinetics

Enzyme Active-Site Mapping

In a study using ortho-, meta-, and para-trifluoromethylphenylhydrazine as active-site probes for porcine plasma amine oxidase, 19F NMR relaxation measurements quantified the exact distance from the fluorine atom to the copper cofactor. The copper lies at 10.9 Å from the ortho-fluorine, 14.3 Å from the meta-fluorine, and 15.5 Å from the para-fluorine [1]. The target compound, with its para-fluoro substituent, provides a precisely defined 15.5 Å distance constraint for mapping the copper-active carbonyl spatial relationship, a value that differs by 3.6 Å from the meta isomer and 4.6 Å from the ortho isomer. This positional specificity is critical for accurate structural modeling of enzyme active sites [1].

Active-Site Distance
Reported
15.5 Å (para-F) from copper cofactor vs 14.3 Å (meta) and 10.9 Å (ortho) measured by 19F NMR relaxation.
Defined distance constraint for structural modeling
19F NMR at 188.22/74.84 MHz on inhibitor-enzyme adducts
Enzyme inhibition 19F NMR Active-site mapping

Regioisomeric Specificity: CCR2 Antagonism

Patent US9603834 discloses N-[4,5-dichloro-2-({[4-fluoro-3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]thiophene-2-sulfonamide as a potent CCR2 receptor antagonist with an IC50 of 432 nM [1]. The 4-fluoro-3-trifluoromethyl substitution pattern on the phenyl ring is explicitly claimed and contributes to the binding affinity. While no direct comparator data is provided within the patent for alternative substitution patterns, the specificity of the claim underscores that this particular regioisomeric arrangement is integral to achieving the disclosed potency. In contrast, the regioisomer 2-fluoro-5-(trifluoromethyl)phenylhydrazine is associated with distinct patent families targeting cystic fibrosis and cannabinoid receptors, indicating divergent biological outcomes from positional isomerism .

Regioisomeric Specificity
Context-dependent
IC50 432 nM as sulfonamide derivative for CCR2 antagonism (patent US9603834); distinct regioisomer 2-fluoro-5-CF3 associated with unrelated targets (CFTR, cannabinoid).
Correct regioisomer essential for target binding
Patent data; no direct comparator IC50 available
Medicinal chemistry CCR2 antagonist Patent data

Synthetic Accessibility & Scale-Up

The compound is commercially available at a production scale of up to 200 kg with a minimum purity specification of 98% (GC) and moisture content ≤0.5% [1]. This contrasts with many regioisomeric or less-common fluorinated phenylhydrazines, which are typically offered only in research-scale quantities (e.g., 100 mg to 1 g) and lower purity grades (≥95%) [2]. The established large-scale synthetic route—diazotization of 4-fluoro-3-(trifluoromethyl)aniline followed by reduction with SnCl2·2H2O—yields the product in 64% calculated yield (2.0 g from 3.0 g aniline) as documented in patent US09439890B2 .

Scale & Purity
Supplier specification
200 kg scale, 98% purity (GC), moisture ≤0.5%; typical comparators limited to 100 mg–1 g at ≥95%.
Supports procurement for preclinical development
Batch-to-batch reproducibility to be verified per program requirements
Scale-up Supply chain Quality control

Application Scenarios


Lipid Peroxidation Biomarker Derivatization

Use as a derivatization reagent for aldehydes such as 4-hydroxy-2-nonenal (4-HNE) in LC-MS or UV-Vis assays. The compound's fluorinated hydrazine moiety forms stable hydrazones with favorable UV absorbance, enabling sensitive detection. The para-fluoro substitution provides a 15.5 Å distance constraint for 19F NMR-based enzyme mapping studies [4][2].

Trifluoromethyl Pyrazole Synthesis

Employ as a nucleophilic building block in cyclocondensation reactions with β-CF3-1,3-enynes or 1,3-diketones to construct trifluoromethylated pyrazoles, pyrazolines, and pyrazolidines—privileged scaffolds in agrochemical and pharmaceutical discovery [4].

Kinase Inhibitor Intermediates

Utilize as a key intermediate for synthesizing fluorinated pyrazole and indazole derivatives that serve as ATP-competitive kinase inhibitors. The 4-fluoro-3-trifluoromethyl substitution pattern enhances metabolic stability and target binding selectivity in drug candidates [4].

19F NMR Probe for Enzyme Active-Site Mapping

Use as a covalent active-site probe for metalloenzymes containing carbonyl cofactors (e.g., amine oxidases, quinoproteins). The para-fluoro substituent provides a precisely defined distance constraint (15.5 Å to copper) for NMR relaxation-based structural determination [4].

Application
Selection Property
Validation Focus
Aldehyde derivatization (4-HNE)
Fast hydrazone formation kinetics
Verify derivatization efficiency and detection limit
CF₃-pyrazole synthesis
Regioselective cyclocondensation building block
Confirm yield and regiochemical outcome with β-CF₃-enynes
Kinase inhibitor intermediate
Fluorinated substitution pattern for metabolic stability
Validate synthetic route to target pyrazole/indazole core
19F NMR enzyme probe
Defined para-fluoro distance constraint
Verify distance measurement by 19F NMR relaxation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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